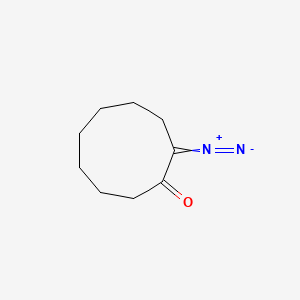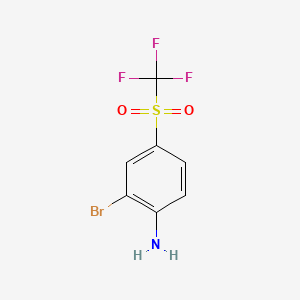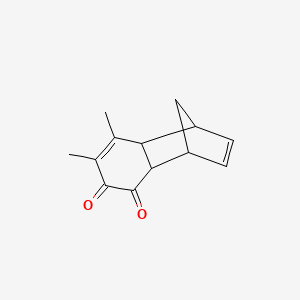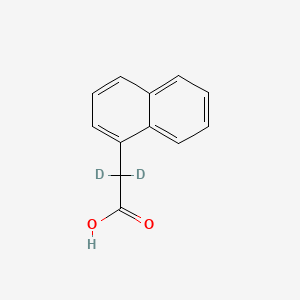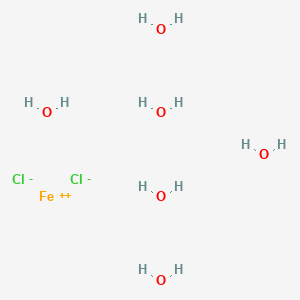
Iron(ii)chloride hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) chloride–water (1/2/6), also known as ferrous chloride hexahydrate, is a chemical compound with the formula FeCl₂·6H₂O. This compound is a hydrated form of iron(2+) chloride and is commonly encountered as greenish crystals. It is highly soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air and dissolve in it .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(2+) chloride hexahydrate can be synthesized by reacting iron with hydrochloric acid. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting iron(2+) chloride solution is then crystallized to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, iron(2+) chloride is produced by treating scrap iron with hydrochloric acid. The process involves adding excess hydrochloric acid to iron, forming a solution of iron(2+) chloride, which is then crystallized to yield the hexahydrate form .
Análisis De Reacciones Químicas
Types of Reactions: Iron(2+) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: Iron(2+) chloride can be oxidized to iron(3+) chloride in the presence of oxygen. [ 4\text{FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It can act as a reducing agent in reactions with oxidizing agents like potassium permanganate. [ 5\text{FeCl}_2 + \text{MnO}_4^- + 8\text{H}^+ \rightarrow 5\text{Fe}^{3+} + \text{Mn}^{2+} + 4\text{H}_2\text{O} ]
Substitution: Iron(2+) chloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen gas, other metals.
Reaction Conditions: Acidic or neutral pH, presence of water or other solvents.
Major Products Formed:
Oxidation: Iron(3+) chloride.
Reduction: Iron(3+) ions, manganese(2+) ions.
Substitution: Various iron complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Iron(2+) chloride hexahydrate has numerous applications in scientific research and industry:
Chemistry: Used as a reducing agent in organic synthesis and as a Lewis acid in Friedel-Crafts reactions.
Biology: Employed in the synthesis of iron complexes for biological studies.
Medicine: Investigated for its potential use in treating iron deficiency and other medical conditions.
Industry: Utilized in wastewater treatment for the removal of phosphates and purification of drinking water. .
Mecanismo De Acción
The mechanism by which iron(2+) chloride hexahydrate exerts its effects involves its ability to act as a reducing agent and participate in redox reactions. It can donate electrons to oxidizing agents, thereby reducing them while itself being oxidized to iron(3+). This redox activity is crucial in various chemical and biological processes .
Comparación Con Compuestos Similares
- Iron(2+) Fluoride (FeF₂)
- Iron(2+) Bromide (FeBr₂)
- Iron(2+) Iodide (FeI₂)
- Cobalt(2+) Chloride (CoCl₂)
- Manganese(2+) Chloride (MnCl₂)
- Copper(2+) Chloride (CuCl₂)
Comparison: Iron(2+) chloride hexahydrate is unique due to its high solubility in water and its ability to form hydrated crystals. Compared to other iron(2+) halides, it is more commonly used in industrial applications such as wastewater treatment and etching of printed circuit boards. Its deliquescent nature also sets it apart from other similar compounds .
Propiedades
Número CAS |
18990-23-3 |
|---|---|
Fórmula molecular |
Cl2FeH12O6 |
Peso molecular |
234.835 |
Nombre IUPAC |
iron(2+);dichloride;hexahydrate |
InChI |
InChI=1S/2ClH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
Clave InChI |
WOSISLOTWLGNKT-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




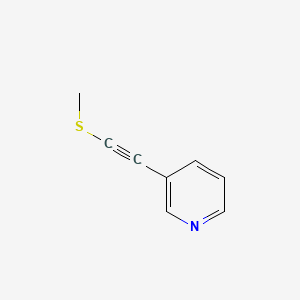
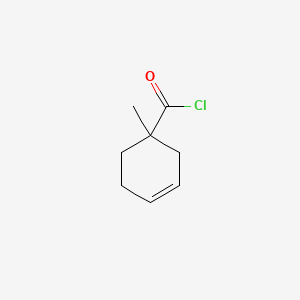
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)

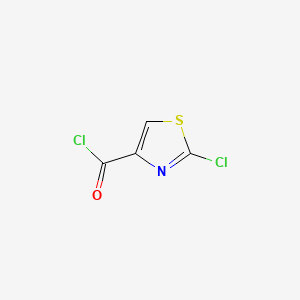
![N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B579562.png)
